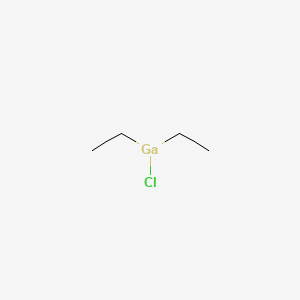

Diethylgallium chloride

Description

Significance of Organogallium Compounds in Advanced Materials Science

Organogallium chemistry, a field focusing on compounds with a carbon-to-gallium chemical bond, has become increasingly significant with the rise of advanced materials science. thieme-connect.de These compounds are crucial in the electronics industry for the synthesis of semiconductor materials. numberanalytics.comthieme-connect.de Notably, organogallium compounds are indispensable precursors for producing III-V semiconductors such as gallium arsenide (GaAs) and gallium nitride (GaN). numberanalytics.com These materials are fundamental to the fabrication of a wide array of electronic and optoelectronic devices, including light-emitting diodes (LEDs), lasers, and high-frequency transistors, owing to their unique properties like high electron mobility. nih.gov The versatility and reactivity of organogallium compounds allow for precise control over the deposition of thin films, a critical aspect of modern semiconductor manufacturing. numberanalytics.com

Overview of Halogenated Organogallium Precursors in Chemical Deposition Techniques

Within the family of organogallium compounds, halogenated precursors have garnered considerable attention for their specific advantages in chemical deposition processes. The introduction of a halogen, such as chlorine, into the organometallic molecule can lead to cleaner decomposition pathways and reduce unintentional carbon incorporation into the growing film. scispace.com This is a significant benefit for creating high-purity semiconductor materials. Furthermore, halogenated precursors can offer improved selectivity in the growth process, allowing for deposition on specific areas of a substrate while leaving other areas untouched. scispace.comresearchgate.net This characteristic is highly desirable for the fabrication of complex, patterned semiconductor structures.

Historical Context of Diethylgallium Chloride in Semiconductor Epitaxy Research

This compound, with the chemical formula (C₂H₅)₂GaCl, has a notable history in the field of semiconductor epitaxy. Early research identified its potential as a valuable precursor for various deposition techniques. aip.orgibm.com It was investigated for its utility in both Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Epitaxy (ALE), particularly for the growth of gallium arsenide (GaAs). aip.orgibm.comresearchgate.netcambridge.org The presence of the chlorine atom was found to be key in achieving self-limiting growth in ALE, a process that allows for the deposition of films one atomic layer at a time, offering unparalleled precision in thickness control. aip.orgibm.com

Properties

IUPAC Name |

chloro(diethyl)gallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.ClH.Ga/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPKNAWBPMTMLA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ga](CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClGa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315248 | |

| Record name | Chlorodiethylgallium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30914-08-0 | |

| Record name | Chlorodiethylgallium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30914-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiethylgallium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylgallium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reactivity and Mechanistic Investigations of Diethylgallium Chloride

Gas-Phase Decomposition Pathways and Kinetics

The behavior of diethylgallium chloride in the gas phase is crucial for understanding its role in chemical vapor deposition techniques. Its decomposition pathways significantly influence the deposition of gallium-containing thin films.

β-Elimination Reactions to Form Gallium Monochloride (GaCl)

In the gas phase, this compound (DEGaCl) undergoes a β-elimination reaction, which leads to the formation of gallium monochloride (GaCl). cambridge.orgdtic.mil This decomposition allows for the in situ generation of GaCl at relatively moderate temperatures. cambridge.org The reaction can be represented as:

(C₂H₅)₂GaCl → GaCl + 2C₂H₄ + H₂ dtic.mil

This decomposition pathway is particularly relevant in the growth of materials like Gallium Nitride (GaN), where DEGaCl serves as a gallium source. cambridge.orgdtic.mil The growth efficiency when using DEGaCl can be influenced by temperature; for instance, in GaN growth, the efficiency was observed to decrease as the temperature increased from 1050 °C to 1150 °C. cambridge.org This behavior is attributed to thermodynamic factors and suggests that the growth front may be near local thermodynamic equilibrium. cambridge.orgdtic.mil The presence of HCl-related reactions at the growth surface, stemming from the chlorine in the precursor, can also influence the material's properties by providing pathways for the removal of defects and impurities. dtic.mil

Adduct Formation with Group 15 Hydrides (e.g., Ammonia)

This compound, like other organometallic compounds, can form adducts with Group 15 hydrides such as ammonia (B1221849) (NH₃). This occurs due to a Lewis acid-base reaction where the organometallic compound acts as the Lewis acid and ammonia as the Lewis base. researchgate.net While specific studies on the adduct formation of this compound with ammonia are not detailed in the provided results, the general behavior of trialkylgallium compounds provides a strong analogy. For instance, trimethylgallium (B75665) (TMG) readily forms a reversible adduct with ammonia:

(CH₃)₃Ga + NH₃ ↔ (CH₃)₃Ga:NH₃ researchgate.net

The formation of these adducts is a critical consideration in Metal-Organic Chemical Vapor Deposition (MOCVD) processes for materials like GaN, as it can influence the gas-phase chemistry and subsequent film growth. dtic.milresearchgate.net The stability of these adducts is temperature-dependent, and they can undergo further reactions, such as the elimination of alkanes, to form amino-derivatives. researchgate.net

Surface Chemistry during Epitaxial Growth Processes

The interaction of this compound with semiconductor surfaces is a key aspect of atomic layer epitaxy (ALE) and other thin film deposition techniques. The adsorption, desorption, and reaction of this precursor dictate the growth of high-quality crystalline layers.

Adsorption and Desorption Phenomena on Semiconductor Substrates (e.g., GaAs(100), Si(100), Si(111))

Studies on the surface chemistry of this compound have been conducted on various semiconductor substrates, including gallium arsenide (GaAs(100)) and silicon (Si(100), Si(111)). dntb.gov.uaaip.orgaip.orgaip.org On GaAs(100), this compound has been shown to be a successful precursor for the atomic layer epitaxy of GaAs. dntb.gov.uaaip.orgaip.org In-situ x-ray photoelectron spectroscopy has revealed that at a substrate temperature of 300 °C, a self-limiting reaction occurs between DEGaCl and the GaAs surface, resulting in the deposition of a single monolayer of gallium. aip.org This self-limiting behavior is a fundamental requirement for ALE. aip.orgcambridge.org Notably, after exposure to DEGaCl, no significant increase in chlorine or carbon was observed on the surface. aip.org The adsorption of DEGaCl has also been investigated on Si(100) and Si(111) surfaces. aip.orgaip.org

Stoichiometry-Dependent Surface Reactions and Product Emission (e.g., GaCl)

The surface reactions of this compound are highly dependent on the stoichiometry of the substrate surface. aip.orgibm.com During the deposition of gallium on a GaAs(100) surface using DEGaCl, the compound deposits GaCl. aip.orgaip.orgibm.com A crucial observation is that the residence time of the deposited GaCl decreases rapidly as the gallium coverage on the surface increases. aip.orgaip.orgibm.com This stoichiometry-dependent desorption of GaCl is a key mechanism that contributes to the self-limiting nature of the gallium deposition, which is essential for achieving atomic layer epitaxy. aip.orgaip.orgcambridge.orgibm.com In essence, as the surface becomes more gallium-rich, the desorption of GaCl is enhanced, counter-balancing the incoming flux of gallium from the DEGaCl precursor. cambridge.org This dynamic equilibrium prevents the accumulation of more than one monolayer of gallium per cycle. cambridge.org

Ligand Effects on Surface Reaction Selectivity in Atomic Layer Epitaxy

The ligands attached to the gallium atom in the precursor molecule play a critical role in the surface chemistry and the success of atomic layer epitaxy. cambridge.org The use of this compound, which contains both ethyl and chloro ligands, leads to different reaction pathways compared to other gallium precursors like trimethylgallium (TMG) or triethylgallium (B73383) (TEG). cambridge.org While site-blocking by the ligands themselves is a factor, it is not the sole mechanism for achieving self-limiting growth at elevated temperatures. aip.orgcambridge.org The key is the ability of the precursor to participate in a reaction pathway that leads to a volatile gallium-containing product, which can desorb from the surface. cambridge.org In the case of DEGaCl, this product is GaCl. cambridge.org This contrasts with TEG, which does not produce a corresponding volatile C₂H₅Ga species and, consequently, does not exhibit a practical process window for ALE. cambridge.org The presence of the chlorine ligand in DEGaCl is therefore instrumental in enabling the stoichiometry-dependent desorption of GaCl, which underpins the self-limiting growth in ALE.

Thermal Decomposition on GaAs Surfaces

The thermal decomposition of this compound, (C₂H₅)₂GaCl or DEGaCl, on gallium arsenide (GaAs) surfaces is a critical process in the fabrication of III-V semiconductor devices, particularly in techniques like Metalorganic Vapor Phase Epitaxy (MOVPE) and Atomic Layer Epitaxy (ALE). ontosight.ai Research in this area has focused on understanding the surface chemistry and reaction mechanisms that govern the deposition of gallium and the formation of epitaxial layers.

A key finding in the study of DEGaCl thermal decomposition is the observation of self-limiting deposition of gallium on the GaAs surface. aip.org In a study utilizing in-situ X-ray photoelectron spectroscopy, it was demonstrated that exposing a clean, molecular beam epitaxially grown GaAs surface to DEGaCl at a substrate temperature of 300 °C results in the deposition of a single monolayer of gallium. aip.org This self-limiting nature is highly advantageous for the precise thickness control required in atomic layer epitaxy. The mechanism behind this self-limitation is believed to involve a reaction between the DEGaCl molecules and the GaAs surface, which ceases after a complete monolayer of Ga is formed. aip.org Notably, this process occurs without a significant increase in surface contamination from chlorine or carbon. aip.org

The use of this compound as a precursor for GaAs growth has been shown to result in high uniformity and low carbon content in the grown films. cambridge.orgdtic.mil The decomposition of DEGaCl near the growth front is thought to produce GaCl, which then partakes in the growth process. researchgate.net This in-situ formation of GaCl is a key aspect of the growth chemistry. The temperature range for successful GaAs growth using DEGaCl has been demonstrated to be between 400°C and 800°C. cambridge.orgdtic.mil

The surface-mediated decomposition of organometallic precursors on GaAs surfaces is a complex process. For comparison, studies on triethylgallium (TEG) show decomposition pathways that include the desorption of diethylgallium at lower temperatures (150–250°C) and the formation of hydrocarbons at temperatures above 300°C. While DEGaCl shares some similarities as a gallium precursor, its chloride component significantly influences its decomposition pathway and surface reactions, leading to the observed self-limiting behavior.

Table 1: Experimental Conditions for Self-Limiting Deposition of Ga on GaAs

| Parameter | Value | Reference |

| Precursor | This compound (DEGaCl) | aip.org |

| Substrate | Molecular Beam Epitaxially Grown GaAs | aip.org |

| Substrate Temperature | 300 °C | aip.org |

| Observation Technique | In-situ X-ray Photoelectron Spectroscopy | aip.org |

| Result | Self-limiting deposition of one monolayer of Ga | aip.org |

Thermodynamic Assessment of Gallium-Containing Species in Reaction Systems

The thermodynamic properties of this compound and the resulting gallium-containing species play a crucial role in understanding and optimizing semiconductor growth processes. Thermodynamic models have been developed to explain the experimental observations during the epitaxial growth of materials like AlGaAs and GaN using DEGaCl. researchgate.net

In the growth of AlₓGa₁₋ₓAs using this compound and diethyl aluminum chloride, the composition, thickness, and uniformity of the layers are strongly dependent on the growth temperature. researchgate.net A thermodynamic model based on the free energy minimization of the expected gas and solid phase constituents has been successfully used to explain these dependencies. researchgate.net This model also accounts for the selectivity of growth, which is observed to improve with increasing DEGaCl mole fraction and higher temperatures. researchgate.net

When DEGaCl is used for the growth of Gallium Nitride (GaN), the growth efficiency is observed to decrease with increasing temperature, particularly in the range of 1050 °C to 1150 °C. cambridge.org This behavior suggests that the growth front is close to local thermodynamic equilibrium. cambridge.orgdtic.mil The presence of HCl-related reactions at the growth surface, resulting from the decomposition of DEGaCl, can influence the surface morphology and chemical purity by providing pathways for the removal of defects and impurities. cambridge.orgdtic.mil The reversible reaction involving HCl at the GaN surface can lead to a decrease in the supersaturation at the growth front as the temperature increases. dtic.mil

Table 2: Influence of Temperature on DEGaCl-based Growth

| Material System | Temperature Range (°C) | Observation | Thermodynamic Implication | Reference |

| AlₓGa₁₋ₓAs | Not specified | Composition and growth rate are strong functions of temperature. | Growth process can be explained by a free energy minimization model. | researchgate.net |

| GaN | 1050 - 1150 | Growth efficiency decreases with increasing temperature. | Growth front is near local thermodynamic equilibrium; reversible HCl reactions at the surface. | cambridge.orgdtic.mil |

| GaAs | 550 - 850 | Growth rate is mass transport limited. | In this temperature range, thermodynamic limitations are less dominant than mass transport. | cambridge.org |

Coordination Chemistry of Diethylgallium Chloride and Its Derivatives

Formation of Organogallium Complexes with Chelating Ligands

Diethylgallium chloride and other organogallium compounds readily react with chelating ligands to form stable complexes. Chelating ligands are molecules that can form two or more separate coordinate bonds with a single central metal ion. This often leads to the formation of a ring structure, which enhances the stability of the complex, an effect known as the chelate effect. savemyexams.com

For example, organogallium compounds react with 2-EPh₂C₆H₄SH (where E is P or As) to form complexes where the ligand can act in a chelating (κ²S,P or κ²S,As) or a monodentate (κS) fashion. nih.gov The reaction of GaCl₃ with one or two equivalents of lithiated closo-1-[(dimethylamino)methyl]-o-carborane (LiCabN) yields intramolecularly stabilized organogallium compounds where the gallium atom is part of a metallacycle, stabilized by C,N-coordination. acs.org Similarly, diorganogallium complexes with oxo ligands have been synthesized from the reaction of R₃M·OEt₂ with ionic oxo ligands. ias.ac.in

The nature of the chelating ligand plays a crucial role in determining the structure and properties of the resulting complex. For instance, the reaction of tetrakis[bis(trimethylsilyl)methyl]digallane(4) with carboxylic acids or acetylacetone (B45752) derivatives results in the substitution of alkyl groups without breaking the Ga-Ga bond, introducing two chelating ligands. rsc.orgrsc.org

Bridging versus Terminal Coordination Modes

In complexes containing more than one metal center, chelating ligands can adopt either a bridging or a terminal coordination mode. wikipedia.org A bridging ligand connects two or more metal atoms, while a terminal ligand is bonded to only one. wikipedia.org The choice between these modes is influenced by the structural parameters of the ligand and the metal centers. rsc.orgrsc.org

In dinuclear organogallium(II) compounds derived from the reaction of tetrakis[bis(trimethylsilyl)methyl]digallane(4) with chelating protonic acids, the ligands can either occupy terminal positions, with each ligand coordinated to a single gallium atom, or bridge the Ga-Ga bond. rsc.orgrsc.org For instance, with certain carboxylato ligands, a bridging coordination is observed, forming two anellated seven-membered heterocycles. In contrast, some dithiophosphinato ligands occupy terminal positions, resulting in two six-membered heterocycles connected by the Ga-Ga bond. rsc.org

The bite of the ligand (the distance between the coordinating atoms) and the bond angles around the coordinating atoms are critical factors. rsc.org For example, a comparison of a bridging oxygen-containing ligand and a terminally coordinating dithio ligand showed that while their bites were similar, the Ga-O-P and Ga-S-P angles were significantly different, influencing the preferred coordination mode. rsc.org The Ga-Ga bond distance can also be affected, with a slightly longer bond observed in the terminally coordinated derivative compared to the bridged one. rsc.org

Table 1: Coordination Modes of Chelating Ligands in Digallium Compounds

| Ligand Type | Coordination Mode | Resulting Structure | Ga-Ga Distance (pm) | Reference |

|---|---|---|---|---|

| Carboxylato | Bridging | Two anellated seven-membered heterocycles | 245.6 | rsc.org |

| Dithiophosphinato | Terminal | Two six-membered heterocycles connected by a Ga-Ga bond | 249.9 | rsc.org |

| Aminobenzimidazolato | Bridging | Ga-Ga bond bridged by two aminobenzimidazolato groups | Not specified | rsc.org |

Insights into Gallium-Gallium Bonding in Related Organogallium(II) and Organogallium(I) Systems

While this compound is a gallium(III) compound, an understanding of gallium-gallium bonding in lower oxidation states, specifically organogallium(II) and organogallium(I) compounds, provides valuable context. The initial breakthrough in low-valent organogallium chemistry leading to Ga-Ga bonds involved the use of sterically demanding ligands. researchgate.net

Organogallium(II) compounds, such as tetrakis[bis(trimethylsilyl)methyl]digallane(4), contain a Ga-Ga single bond. rsc.orgrsc.org These compounds are versatile starting materials for synthesizing derivatives where the Ga-Ga bond remains intact. rsc.orgrsc.org For example, the reaction of Ga₄[C(SiMe₃)₃]₄ with AlI₃ and ICl yields the dinuclear digallium(II) compound Ga₂I₂[C(SiMe₃)₃]₂, which contains a Ga-Ga single bond. rsc.org

Organogallium(I) compounds, often stabilized by bulky terphenyl ligands, can exist as monomers (GaAr) or dimers ((GaAr)₂). nih.govacs.org The Ga-Ga bonds in some neutral dimeric organogallium(I) compounds are notably weak, often longer than typical single bonds, and can readily dissociate in solution. nih.govacs.org However, reduction of these dimers can lead to the formation of dianions with a formal Ga-Ga triple bond, characterized by a significantly shorter Ga-Ga distance. nih.gov

Influence of Organic Substituents and Metal Identity on Coordination Preferences

The nature of the organic substituents on the gallium atom and the identity of the metal itself have a significant impact on the coordination chemistry of these compounds.

The steric bulk of the organic substituents can influence the coordination number and geometry of the resulting complexes. For instance, in dialkylgallium alkoxides, the presence of bulkier alkyl groups like ethyl or iso-propyl can affect the strength of intramolecular chelate interactions. In di-iso-propyl derivatives, a stronger chelate bond was observed compared to the analogous dimethyl derivative, as indicated by a shorter Ga-O chelate distance and a longer trans-positioned bridging Ga-O bond. mdpi.com The Ga-C bond lengths are also affected, being significantly longer for the di-iso-propyl derivative. mdpi.com

Replacing gallium with another metal, such as indium, can lead to different reactivity and products. For example, while the reaction of a digallium compound with a chelating protonic acid leads to substituent exchange with the Ga-Ga bond intact, the analogous reaction with a diindium (B1246790) compound can result in different products due to the instability of the In-H bond. rsc.org Similarly, comparing the coordination of phosphino- and arsinoarylthiolato ligands to gallium reveals differences in behavior. While the phosphinoarylthiolato ligand forms a monomeric chelate with dimethylgallium, the corresponding arsinoarylthiolato ligand forms a dimeric bridged complex. nih.gov This difference is attributed to a combination of the higher stability of the phosphorus chelate and a higher energy barrier for ring-opening compared to the arsenic chelate. nih.gov

Reactivity of Gallium Coordination Complexes in Bond Formation (e.g., Gallium-Phosphorus Bonds)

Gallium coordination complexes are reactive species that can participate in the formation of new chemical bonds, including gallium-phosphorus (Ga-P) bonds. The formation of Ga-P bonds has been explored both experimentally and theoretically.

The reaction of β-diketiminato gallium(I) complexes with phosphines can lead to the formation of Ga-P bonds. For example, the addition of MesPH₂ to BDIDIPPGa results in the formation of BDIDIPPGa(H)P(H)Mes. wgtn.ac.nz Theoretical studies on donor-base ligand-supported gallium-phosphides have investigated the stability and bonding of various Ga-P species. The bond dissociation energies for the Ga-P bond have been calculated, showing that the strength of the bond is influenced by the nature of the ligands attached to both gallium and phosphorus. rsc.org For instance, the Ga-P bond length in NHC-stabilized silylphosphogallanes is in the range of a single bond. rsc.org

The reactivity of gallium complexes towards phosphorus-containing compounds can also be influenced by the coordination environment of the gallium center. DFT calculations have been used to rationalize the coordination features of phosphine (B1218219) ligands with Ga(III) metal ions, indicating that the gallium-phosphorus bond can be significantly weaker than the phosphorus-metal bond with transition metals. nih.gov

Applications in Advanced Material Deposition and Synthesis

Diethylgallium Chloride in Metal Organic Vapor Phase Epitaxy (MOVPE) of Gallium Nitride (GaN)

In the MOVPE of Gallium Nitride (GaN), a key material for LEDs and high-power electronics, DEGaCl has been investigated as an alternative to conventional gallium sources, offering a unique chloride-based chemistry within the MOVPE environment. cambridge.org

The choice of gallium precursor significantly impacts the growth process and the final material quality. Comparative studies between DEGaCl and the traditional precursors, Trimethylgallium (B75665) (TMG) and Triethylgallium (B73383) (TEG), highlight these differences.

When using DEGaCl, the growth rate and efficiency for GaN tend to decrease as the growth temperature rises. cambridge.orgdtic.mil This behavior, which contrasts with TMG-based growth under similar conditions, suggests that the DEGaCl-based process operates closer to local thermodynamic equilibrium. dtic.mil Despite this, DEGaCl-based growth can exhibit improved growth behavior and result in superior material properties compared to the conventional TMG and ammonia (B1221849) process under identical conditions. cambridge.orgdtic.mil The presence of HCl-related reactions at the growth front is believed to provide pathways for removing surface defects and impurities. dtic.mil

In general comparisons between TMG and TEG, GaN layers grown with TEG often show superior electrical and optical properties and lower carbon impurity concentrations than those grown with TMG. northwestern.eduosti.gov The use of DEGaCl introduces a third option, combining aspects of metalorganic and halide chemistries.

Table 1: Comparison of Gallium Precursors for GaN MOVPE

| Feature | This compound (DEGaCl) | Trimethylgallium (TMG) | Triethylgallium (TEG) |

| Growth Rate vs. Temperature | Decreases with increasing temperature. cambridge.orgdtic.mil | Growth rate can saturate, making rates >5 µm/hr difficult. google.com | Growth rate can be limited by depletion effects at high temperatures. osti.gov |

| Impurity Incorporation | HCl by-products may help remove impurities. dtic.mil | Higher potential for carbon incorporation. osti.gov | Lower carbon incorporation compared to TMG. northwestern.eduosti.gov |

| Material Quality | Can produce high-quality GaN with smooth surfaces (RMS ~0.5 nm) and low X-ray rocking curve widths (~300 arcsec). cambridge.orgdtic.mil | Prone to parasitic particle formation which can degrade film quality. google.com | Can yield superior electrical and optical properties compared to TMG. northwestern.edu |

| Primary Decomposition By-product | Gallium Chloride (GaCl) cambridge.orgcambridge.org | Methane wikipedia.org | Ethylene |

The use of DEGaCl in GaN MOVPE has a distinct influence on the growth process. The growth rate and the efficiency of precursor utilization are dependent on process parameters such as temperature. cambridge.orgdtic.mil Specifically, both rate and efficiency decrease with higher temperatures. dtic.mil

The resulting surface morphology, however, can be excellent. The chloride-based chemistry provides reaction pathways that can effectively remove surface defects, leading to very smooth films. dtic.mil Atomic force microscopy measurements of 2.5-micron thick GaN films grown with DEGaCl have shown a root mean square (RMS) surface roughness as low as ~0.5 nm over a 10x10 micron area. cambridge.orgdtic.mil This is complemented by high crystalline quality, as evidenced by X-ray rocking curve linewidths as narrow as 300 arcsec for the (0002) reflection. cambridge.orgdtic.mil

Epitaxial Lateral Overgrowth (ELO) is a critical technique for reducing the density of threading dislocations in GaN films grown on foreign substrates. DEGaCl has proven to be a valuable precursor in this application. cambridge.orgspiedigitallibrary.org

In ELO, a patterned mask (typically SiO₂) is placed on a GaN seed layer. During growth, GaN grows vertically through the openings in the mask and also laterally over the mask, where the dislocation density is significantly reduced. The decomposition of DEGaCl into GaCl near the growth surface creates conditions that are very similar to those found in Hydride Vapor Phase Epitaxy (HVPE), a technique known for high growth rates. cambridge.orgresearchgate.net This "HVPE-like" chemistry within an MOVPE reactor enhances the lateral growth rate, which is essential for the efficient coalescence of the overgrown regions. cambridge.orgspiedigitallibrary.org

Studies have found that both the lateral and vertical growth rates, as well as the morphology of the overgrown GaN, depend on the growth temperature and the V/III ratio (the ratio of Group V to Group III precursors). cambridge.orgspiedigitallibrary.org Specifically, a high growth temperature and a low V/III ratio favor a higher lateral-to-vertical growth rate ratio, which is desirable for producing fully coalesced and flat ELO GaN films. cambridge.orgspiedigitallibrary.org This chloride-based approach allows for the benefits of HVPE growth, such as enhanced lateral growth, to be realized within the precise environment of an MOVPE system. cambridge.org

Mitigation of Carbon Contamination in Deposited Gallium Nitride Films

A significant challenge in the metal-organic vapor phase epitaxy (MOVPE) of gallium nitride (GaN) is the incorporation of carbon impurities, which can degrade the material's electronic and optical properties. scispace.com Standard gallium precursors, such as trimethylgallium (TMG), are a primary source of this carbon contamination due to the decomposition of methyl groups at the growth surface. scispace.comchemrxiv.org

This compound (DEGaCl) has been successfully utilized as an alternative gallium source to address this issue. dtic.milgrafiati.com The key advantage of DEGaCl lies in its decomposition pathway. It decomposes to introduce gallium chloride (GaCl) into the MOVPE reactor, effectively combining the benefits of a low-carbon chloride-based source, typical of hydride vapor phase epitaxy (HVPE), with the precision of the MOVPE growth environment. dtic.mil The presence of chlorine is also believed to facilitate the removal of chemical impurities by forming volatile chloride species, further enhancing the potential for higher purity films. dtic.mil

Research comparing GaN films grown with DEGaCl to those grown with the conventional TMG precursor demonstrates the effectiveness of this approach. In studies using an all-DEGaCl chemistry for both the buffer and high-temperature GaN layers, the resulting films exhibit favorable properties. dtic.mil For instance, a 2.5-micron thick film grown at 1050°C using DEGaCl showed an x-ray rocking curve line width as low as 300 arcseconds, indicating good crystalline quality. dtic.mil

Table 1: Comparison of Thin Film Properties for GaN Grown with DEGaCl Data sourced from a study on GaN growth at 1050°C. dtic.mil

| Sample | Ga Precursor(s) | Thickness (μm) | X-ray FWHM (arcsec) | Carrier Concentration (cm⁻³) |

| A | DEGaCl (Buffer & Main Layer) | 2.5 | 300 | 2x10¹⁸ |

| B | TMG (Buffer), DEGaCl (Main Layer) | 2.5 | 350 | 2x10¹⁸ |

Utilization in Selective Area Epitaxy and Fine Structure Fabrication (e.g., GaAs fine stripe structures)

This compound is a highly effective precursor for selective area epitaxy (SAE), a critical technique for the fabrication of integrated photonic and electronic circuits. scispace.comnih.gov SAE involves growing epitaxial layers on a substrate that is partially covered with a masking material, such as silicon dioxide (SiO₂) or silicon nitride (Si₃N₄). dtic.milnih.gov The ideal precursor for SAE will promote crystal growth only in the unmasked "window" regions and not on the mask itself.

DEGaCl demonstrates excellent selectivity over a wide range of growth conditions. researchgate.net Studies have shown that when using DEGaCl for the MOVPE of gallium arsenide (GaAs), no deposition of GaAs occurs on the masking material across a broad temperature range, typically from 600°C to 800°C. dtic.milresearchgate.net This high degree of selectivity allows for precise, laterally controlled growth, which is essential for creating complex device architectures. researchgate.net

A notable application of this precise control is the fabrication of GaAs fine stripe structures, which has been successfully demonstrated using DEGaCl in selective metalorganic chemical vapor deposition. aip.org This capability is crucial for developing advanced semiconductor devices that rely on finely patterned features.

Application in Regrown Interfaces for Electronic Devices

The performance of many advanced electronic and photonic devices depends on the quality of regrown interfaces, where a new semiconductor layer is grown on a previously processed or patterned surface. researchgate.net The use of this compound in metalorganic vapor phase epitaxy for these applications has been investigated, yielding interfaces of exceptional quality. researchgate.nettau.ac.il

Research has shown that when combined with appropriate surface treatment prior to regrowth, such as with hydrogen chloride (HCl), DEGaCl-based processes can produce interfaces that are essentially free of substantial interface charge. researchgate.net This is a critical factor, as interface charges can trap or scatter charge carriers, degrading device performance.

The electrical characteristics of these regrown interfaces are a key measure of their quality. Interfaces formed using DEGaCl have been found to exhibit extremely low contact resistivity. scispace.com For instance, planar regrown n⁺-GaAs contacts to n-GaAs have achieved contact resistivity values as low as ~1×10⁻⁷ Ω·cm². researchgate.net This low resistance is vital for high-performance devices, making DEGaCl a suitable precursor for applications requiring high-quality electrical contacts formed by regrowth. scispace.com

Potential in Catalytic Processes

While extensively studied in materials science for vapor phase epitaxy, organogallium compounds also possess properties that make them candidates for applications in chemical catalysis. researchgate.netnumberanalytics.com

The application of this compound specifically as a catalyst precursor or co-catalyst is an area of potential exploration. Organometallic compounds are frequently used to generate catalysts in situ or to act as co-catalysts in various reactions, including polymerization and cross-coupling. nih.govmatthey.com Given that DEGaCl contains both reactive ethyl ligands and a gallium center, it possesses features common to catalyst precursors. While specific applications of DEGaCl in this role are not widely documented, the known reactivity of organogallium compounds suggests its potential. For example, in reactions where a Lewis acidic site and an alkyl source are required, DEGaCl could theoretically be employed.

Organogallium compounds are recognized for their activity as Lewis acids, a property that is fundamental to many catalytic processes. researchgate.netnumberanalytics.com A Lewis acid is a chemical species that can accept a pair of electrons, thereby activating substrates for subsequent reactions. researchgate.net Gallium(III) compounds, including organogallium species, are effective Lewis acids due to the electron-deficient nature of the gallium atom. numberanalytics.com

This Lewis acidity, particularly π-Lewis acidity, allows organogallium complexes to activate unsaturated bonds, such as carbon-carbon double and triple bonds, toward nucleophilic attack. researchgate.netthieme-connect.de This capability has been harnessed in various organic transformations, including Friedel-Crafts alkylations and cyclization reactions. researchgate.netnumberanalytics.com The gallium center coordinates to the substrate, polarizing it and making it more susceptible to reaction. researchgate.net While much of the research has focused on simpler gallium halides like gallium trichloride (B1173362) (GaCl₃), the principles of Lewis acid catalysis extend to organogallium species, indicating a broad potential for this class of compounds in synthetic chemistry. researchgate.netnumberanalytics.com

Advanced Characterization and Analytical Methodologies in Diethylgallium Chloride Research

Spectroscopic Techniques for Molecular and Surface Analysis

Spectroscopy is a cornerstone in the investigation of diethylgallium chloride, offering non-destructive ways to probe its chemical composition, bonding, and reaction kinetics.

In Situ X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Self-Limiting Reactions

In situ X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of the top few nanometers of a material. In the context of this compound, in situ XPS is instrumental for studying the surface chemistry during processes like Atomic Layer Epitaxy (ALE).

Researchers have employed in situ XPS to investigate the self-limiting nature of surface reactions involving this compound. researchgate.netresearchgate.net By monitoring the core level spectra of gallium, carbon, and chlorine on a substrate surface as it is exposed to this compound, it is possible to observe the adsorption and subsequent reaction of the precursor. These studies have shown that the choice of gallium precursor is critical for achieving self-limiting growth. researchgate.net For instance, in the ALE of Gallium Arsenide (GaAs), this compound has been studied alongside other precursors like trimethylgallium (B75665) (TMGa) and triethylgallium (B73383) (TEGa). researchgate.net XPS data reveals that for this compound, a self-limiting deposition of gallium can be achieved due to a balance between the incoming flux of the precursor and an outgoing flux of a gallium-containing reaction product, specifically GaCl. researchgate.net The relative surface coverage of carbon can also be monitored, providing insights into the purity of the deposited film. researchgate.net

Near-ambient pressure XPS (NAP-XPS) has further advanced these capabilities, allowing for the study of catalyst and precursor surfaces in more realistic gaseous environments. rsc.org This is particularly relevant for understanding the initial stages of nucleation and film growth.

Mass Spectrometry (Pulsed Molecular Beam and Time-Resolved) for Pyrolysis Studies

Mass spectrometry is an essential tool for identifying the gas-phase species produced during the thermal decomposition (pyrolysis) of this compound. Techniques such as pulsed molecular beam mass spectrometry and time-resolved mass spectrometry allow for the in-situ detection of reaction intermediates and products.

Studies on the pyrolysis of related organogallium compounds, such as triethylgallium, provide a model for understanding the decomposition pathways of this compound. aip.org The decomposition of these compounds often proceeds through beta-hydride elimination, producing ethene and diethylgallium hydride. jcsp.org.pk Mass spectrometric analysis of the pyrolysis products of mixtures containing triethylgallane has revealed the presence of dimeric and trimeric species in the gas phase. jcsp.org.pk In the context of Metal-Organic Vapor Phase Epitaxy (MOVPE), molecular beam sampled mass spectroscopy has been used to investigate the gas-phase decomposition mechanisms of organogallium precursors. researchgate.net These studies help in identifying the key reactive species that contribute to film growth. For example, in the decomposition of trimethylgallium, the initial step is the loss of methyl groups. researchgate.net

The following table summarizes typical species that could be detected by mass spectrometry during the pyrolysis of this compound, based on known decomposition pathways of similar organogallium compounds.

| m/z (Mass-to-Charge Ratio) | Plausible Ionic Species | Origin |

| 28 | C₂H₄⁺ | Ethene (product of β-hydride elimination) |

| 29 | C₂H₅⁺ | Ethyl radical |

| 69, 71 | Ga⁺ | Gallium atom |

| 99, 101 | (CH₃)₂Ga⁺ | From related methylgallane systems jcsp.org.pk |

| 127, 129 | (C₂H₅)₂Ga⁺ | Diethylgallium cation |

| 156, 158 | (C₂H₅)₂GaCl⁺ | This compound molecular ion |

Fourier Transform Infrared (FTIR) Spectroscopy of Gas-Phase Reactions

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique for identifying functional groups and molecular structures of compounds in the gas phase. thermofisher.com It is particularly useful for monitoring the progress of gas-phase reactions in real-time. nih.govnih.gov

In the study of this compound, gas-phase FTIR can be used to follow the consumption of the precursor and the appearance of reaction products. For instance, in reactions with ammonia (B1221849), which are relevant to the synthesis of Gallium Nitride (GaN), FTIR can detect the formation of adducts like (C₂H₅)₂GaCl:NH₃. researchgate.net The characteristic vibrational frequencies of the Ga-Cl, Ga-C, C-H, and N-H bonds can be monitored to understand the reaction kinetics. jcsp.org.pk For example, the broad absorption around 1640 cm⁻¹ is characteristic of a Ga-H-Ga bridging bond in trimeric ring systems of diethylgallium hydride, a potential pyrolysis product. jcsp.org.pk

The table below lists some characteristic infrared absorption frequencies relevant to the study of this compound and its reaction products.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (in ethyl group) | Stretching | 2850 - 2960 |

| C-H (in ethyl group) | Bending | 1375 - 1465 |

| Ga-H-Ga (bridging) | Stretching | ~1640 jcsp.org.pk |

| Ga-Cl | Stretching | ~350 - 400 |

| Ga-C | Stretching | ~500 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation of Organogallium Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. nanoqam.ca ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of organogallium complexes, respectively. researchgate.netnsf.gov

For this compound, ¹H NMR spectroscopy would show characteristic signals for the ethyl protons. The chemical shift, multiplicity (splitting pattern), and integration of these signals confirm the presence of the ethyl groups and can provide information about their chemical environment. Similarly, ¹³C NMR spectroscopy would show distinct resonances for the two carbon atoms of the ethyl group. dntb.gov.ua These NMR techniques are crucial for confirming the synthesis of new organogallium complexes and for studying ligand exchange reactions in solution. jcsp.org.pk For example, NMR studies have confirmed that intramolecular exchange processes in some dialkylgallanes are fast even at 200 K, while intermolecular exchange becomes significant above 250 K. jcsp.org.pk

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the ethyl group in a compound like this compound, based on typical values for organometallic compounds.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -CH₂- | 1.0 - 2.0 | Quartet (q) |

| ¹H | -CH₃ | 0.5 - 1.5 | Triplet (t) |

| ¹³C | -CH₂- | 10 - 20 | |

| ¹³C | -CH₃ | 5 - 15 |

Crystallographic Techniques for Solid-State Structure Determination (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-ulm.demdpi.comuol.de This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. uhu-ciqso.es

For organogallium compounds, SC-XRD has been used to establish their molecular structures, which are often dimeric or polymeric in the solid state. researchgate.netdntb.gov.ua For example, the related compound (2,6-diphenyphenoxy)diethylgallium, [Et₂Ga(DPP)]₂, was shown by X-ray crystallography to be a dimer with a central four-membered (Ga-O-Ga-O) ring. soton.ac.uk It is highly probable that this compound also exists as a dimer in the solid state, with bridging chloride atoms forming a [Ga(μ-Cl)]₂ core, a common structural motif for organogallium halides. This dimeric structure helps to satisfy the coordination number of the gallium atoms.

A hypothetical dimeric structure for this compound would feature a central Ga₂Cl₂ ring with each gallium atom also bonded to two ethyl groups. The gallium atoms would likely adopt a distorted tetrahedral geometry.

In Situ Monitoring of Deposition Processes (e.g., Quartz Crystal Microbalance)

In situ monitoring techniques are crucial for controlling the growth of thin films from precursors like this compound in processes such as MOVPE and ALE. A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensor that can measure mass changes on its surface in the nanogram range.

While specific studies detailing the use of QCM with this compound are not prevalent in the provided search results, the technique is widely applicable to monitoring deposition rates in real-time. By placing a QCM in the deposition chamber, the mass increase due to the adsorption of this compound and the subsequent deposition of gallium-containing species can be measured with high precision. This data is invaluable for understanding the growth kinetics, determining the growth rate per cycle in ALE, and optimizing process parameters such as precursor pulse times and substrate temperature. Other in-situ monitoring techniques, such as reflectance difference spectroscopy, are also used to gain insights into the growth process during MOVPE. researchgate.net

Surface Imaging and Profiling Techniques for Film Morphology (e.g., Scanning Tunneling Microscopy)

Scanning Tunneling Microscopy (STM) is a powerful technique for characterizing the surface morphology of thin films with atomic resolution. uio.no It is instrumental in understanding the growth modes of films deposited using precursors like this compound. The morphology of these films is critical as it directly influences the electronic and optical properties of the final device.

In the context of gallium-based materials, STM has been effectively used to study the surface of films grown by techniques such as Metal-Organic Vapor Phase Epitaxy (MOVPE), where this compound can be employed as a gallium precursor. researchgate.netgrafiati.com For instance, research on similar gallium compounds has demonstrated the ability of STM to reveal detailed surface features. Studies on GaSb1–xBix films, for example, have shown that STM can distinguish between different growth modes. researching.cnopticsjournal.net A 5 nm thick film may exhibit a two-dimensional, layer-by-layer growth, resulting in atomically flat terraces. researching.cnopticsjournal.net In contrast, a thicker 10 nm film might show a transition to a three-dimensional island growth, known as the Stranski-Krastinov mode. researching.cnopticsjournal.net

The underlying substrate, or buffer layer, also plays a significant role in the resulting film morphology. STM analysis of a GaSb buffer layer revealed a terraced structure with atomically flat surfaces and step heights corresponding to a single monolayer. researching.cnopticsjournal.net This detailed topographical information is crucial for optimizing growth conditions to achieve desired film characteristics. The molecular arrangement on the surface, influenced by the substrate and growth parameters, ultimately dictates the properties of the organic films. au.dk

Table 1: STM Analysis of Gallium-Based Film Morphology

| Film Thickness | Observed Morphology | Implied Growth Mode |

|---|---|---|

| 5 nm | Terraced structure with atomically flat surfaces | Two-dimensional (Frank-van der Merwe) opticsjournal.net |

| 10 nm | Mound-like island structures | Three-dimensional (Stranski-Krastinov) opticsjournal.net |

Elemental Analysis for Compound Identification and Purity Assessment

Elemental analysis is a fundamental technique for verifying the identity and assessing the purity of chemical compounds like this compound. khanacademy.org This method determines the percentage composition of elements within a sample, which can then be compared to the theoretical values calculated from the compound's chemical formula. Any significant deviation from the expected percentages can indicate the presence of impurities. khanacademy.org

For organometallic compounds, including those of gallium, elemental analysis is a standard characterization method alongside spectroscopic techniques. researchgate.net The purity of the precursor is paramount in applications like MOVPE, as impurities can be incorporated into the growing film, leading to detrimental effects on the material's properties. semi.ac.cn For example, in the synthesis of various organogallium complexes, elemental analysis is routinely used to confirm the successful synthesis and purity of the products. researchgate.net

The process involves the precise measurement of the mass percentages of carbon, hydrogen, and other relevant elements. For this compound ((C₂H₅)₂GaCl), the theoretical elemental composition can be calculated and used as a benchmark for experimental results.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage by Mass (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 29.35 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 6.17 |

| Gallium | Ga | 69.72 | 1 | 69.72 | 42.59 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.66 |

| Total | | | | 163.31 | 100.00 |

Thermogravimetric Analysis for Surface Reaction Rate Measurements

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. scispace.com In the study of this compound, TGA is particularly useful for investigating its thermal stability and the kinetics of its decomposition and surface reactions.

A specialized thermogravimetric MOCVD system can be used to measure the surface reaction rates of organometallic precursors at low pressures, where mass transfer effects are minimized. researchgate.net This allows for the isolation and study of the surface reaction kinetics that are dominant under these conditions. researchgate.net The data obtained from TGA, such as the temperature at which mass loss begins and the rate of mass loss, can be used to determine kinetic parameters like the activation energy of a reaction. scirp.org

The heating rate during TGA experiments can influence the observed decomposition temperatures. scirp.org An increase in the heating rate typically shifts the decomposition to higher temperatures. scirp.orgmdpi.com For instance, in studies of various polymers, nonisothermal TGA at different heating rates (e.g., 5, 10, 15, 20, and 25 K/min) has been used to perform kinetic analysis of their degradation. scirp.org

The insights gained from TGA on the decomposition of precursors like this compound are vital for understanding and optimizing MOVPE growth processes. researchgate.net The thermal decomposition pathway and reaction rates directly impact the incorporation of gallium into the growing film and, consequently, the film's quality and properties. ucl.ac.uk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gallium |

| GaSb1–xBix |

| Gallium antimonide |

| Carbon |

| Hydrogen |

Future Directions and Emerging Research Avenues

Design of Next-Generation Diethylgallium Chloride Analogues with Tailored Reactivity

The reactivity of this compound is intrinsically linked to its molecular structure. Future research is heavily focused on the rational design of new organogallium chloride analogues to achieve specific chemical behaviors. By systematically modifying the ligands attached to the gallium center, researchers aim to fine-tune properties such as volatility, decomposition temperature, and Lewis acidity, which are critical for applications like chemical vapor deposition (CVD).

Key strategies in this area include:

Ligand Modification : Introducing bulkier or functionally substituted alkyl or aryl groups in place of the ethyl groups can enhance thermal stability and lead to compounds with unique structural motifs. researchgate.net The use of sterically demanding substituents can result in monomeric compounds, providing clearer insights into the fundamental bonding between gallium and other elements. thieme-connect.de

Donor-Acceptor Stabilization : The use of donor ligands, such as N-heterocyclic carbenes (NHCs) or amines like 4-dimethylaminopyridine (B28879) (DMAP), can stabilize monomeric organogallium species. core.ac.ukuwo.ca This stabilization facilitates ligand substitution and exchange reactions, offering a synthetic route to novel compounds with precisely controlled reactivity. core.ac.ukuwo.ca For instance, donor-stabilized organogallium fluorides have been used as precursors in attempts to generate transient gallenes (compounds with Ga=C double bonds). core.ac.ukuwo.ca

Halide Substitution : Replacing the chloride atom with other halides (fluoride, bromide, iodide) can significantly alter the Lewis acidity and reactivity of the resulting compound. This approach is analogous to the well-studied variations in reactivity among aluminum halides in catalysis. researchgate.net

Research in this area aims to create a toolbox of organogallium precursors, allowing for the selection of an ideal compound for a specific application, be it low-temperature deposition or highly selective catalysis.

Table 1: Examples of Ligand Modification Strategies for Organogallium Compounds This table is generated based on documented strategies for modifying organogallium compounds to tailor their properties.

| Modification Strategy | Example Ligand/Compound Type | Targeted Property Improvement | Potential Application |

| Bulky Substituents | Neophyl, Mesityl, Terphenyl groups | Enhanced thermal stability, formation of monomeric or unique polymeric structures. researchgate.netthieme-connect.de | High-temperature CVD, precursors for novel materials. |

| Donor Ligands | N-Heterocyclic Carbenes (NHCs), DMAP | Stabilization of reactive intermediates, control over ligand exchange reactions. core.ac.ukuwo.ca | Synthesis of gallenes, controlled catalytic cycles. |

| Chelating Ligands | Salen-type ligands, N-donor ligands | Control of coordination geometry, modification of Lewis acidity, catalytic activity. acs.orgresearchgate.net | Homogeneous catalysis, deactivation of organophosphates. researchgate.netacs.org |

| Mixed Ligands | Methyl/azide/amido combinations | Fine-tuning of decomposition profiles for deposition processes. vulcanchem.com | Atomic Layer Deposition (ALD), MOCVD. |

Integration into Advanced Heterostructure and Nanomaterial Synthesis

This compound is a valuable precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a cornerstone technique for producing high-quality semiconductor thin films. researchgate.netcambridge.org Future research will focus on integrating this and related chlorine-containing precursors into the synthesis of increasingly complex and miniaturized materials.

Emerging applications include:

Heterostructure Engineering : this compound has been successfully used for the selective epitaxial growth of III-V semiconductors like GaAs and AlGaAs. researchgate.net Future work will extend its use to the fabrication of advanced heterostructures, such as quantum wells and superlattices, which are the building blocks of modern optoelectronic devices like lasers and high-efficiency LEDs. researchgate.nettorvergata.itsamaterials.com The presence of chlorine can influence growth kinetics, sometimes enabling higher quality interfaces or selective area deposition.

Nanomaterial Synthesis : The controlled decomposition of organogallium precursors is central to the "bottom-up" synthesis of nanomaterials. cd-bioparticles.comresearchgate.net this compound is being explored for the synthesis of gallium nitride (GaN) nanostructures, such as nanorods and nanowires. cambridge.orgdntb.gov.ua These materials are promising for applications in next-generation sensors, electronics, and UV light emitters. samaterials.com The chloride ligand can act as an in situ etchant, potentially removing defects and improving the crystalline quality of the growing nanomaterial. cambridge.org

van der Waals Heterostructures : The synthesis of vertically stacked two-dimensional (2D) materials, known as van der Waals heterostructures, is a rapidly growing field. nih.govrsc.org While often accomplished with halide-free precursors, the unique reactivity of organogallium chlorides could offer new routes to synthesizing 2D-GaN or other gallium-based 2D materials and integrating them with materials like MoS₂ or graphene, creating novel electronic and opto-spintronic devices. nih.govrsc.org

The ability of chlorine-containing precursors to operate under different thermodynamic conditions compared to conventional metal-alkyls, such as trimethylgallium (B75665) (TMG), allows for a wider processing window and potentially new growth regimes. cambridge.org

Exploration of Novel Catalytic Transformations Mediated by Organogallium Chlorides

While aluminum-based Lewis acids are ubiquitous in organic synthesis, the catalytic potential of their gallium counterparts is an area of growing interest. thieme-connect.deresearchgate.net Organogallium chlorides, possessing both a Lewis acidic gallium center and reactive Ga-C and Ga-Cl bonds, are promising candidates for mediating novel chemical transformations.

Research is proceeding along several fronts:

Lewis Acid Catalysis : Gallium(III) chloride itself is a known catalyst for reactions such as Friedel-Crafts alkylations and cyclizations. researchgate.net By replacing one or two chlorides with ethyl groups, as in this compound, the Lewis acidity is modulated, which can lead to different selectivity and reactivity profiles. Future studies will likely explore the use of this compound and its analogues in a wide range of organic reactions where fine-tuning of Lewis acidity is crucial.

Olefin Epoxidation : Cationic gallium(III) complexes have been shown to catalyze the epoxidation of olefins, a fundamentally important industrial process. acs.org This discovery opens the door to exploring whether organogallium chlorides can be activated to perform similar redox catalysis, a rare feat for gallium compounds. acs.org

Polymerization Reactions : Organoaluminum compounds are widely used as co-catalysts in olefin polymerization. While organogallium analogues have been found to be less efficient for the ring-opening polymerization of some cyclic esters compared to their aluminum counterparts, their unique steric and electronic properties could be advantageous for other monomers or for achieving different polymer microstructures. researchgate.net The influence of the chloride ligand on catalyst activity and stability remains a fertile area for investigation.

Establishing clear structure-activity relationships is a key goal in this field, which could elevate organogallium chlorides from laboratory curiosities to valuable synthetic tools. researchgate.net

Development of Advanced In Situ Monitoring Techniques for Precise Reaction Control

The fabrication of high-performance electronic devices and nanomaterials using precursors like this compound requires exceptionally precise control over the growth process. kindle-tech.com A significant research thrust is therefore the development and implementation of advanced in situ monitoring techniques to observe and control chemical reactions in real-time. mt.comspectroscopyonline.com

For MOCVD processes involving this compound, key techniques include:

Optical Spectroscopy : Techniques such as Reflectance Anisotropy Spectroscopy (RAS) and spectroscopic ellipsometry are powerful tools for monitoring the surface chemistry and film thickness during epitaxial growth. torvergata.it These non-invasive methods provide real-time feedback on the growth rate and surface quality, allowing for immediate process adjustments. semiconductor-today.com

Infrared (IR) Spectroscopy : In situ Fourier Transform Infrared (FTIR) spectroscopy can be used to probe the gas-phase chemistry within the MOCVD reactor. acs.org This allows researchers to study the decomposition pathways of this compound and identify reaction intermediates, leading to a better understanding of the growth mechanism and the formation of potential impurities. acs.org

Mass Spectrometry : Real-time mass spectrometry can analyze the composition of gases in the reactor, providing direct information about precursor consumption and the evolution of volatile byproducts. semiconductor-today.com This data is crucial for optimizing precursor efficiency and minimizing parasitic gas-phase reactions.

By combining data from these techniques, researchers can build a comprehensive picture of the deposition process, enabling greater reproducibility and the ability to fabricate more complex and abrupt interfaces in heterostructures. kindle-tech.commt.com

Table 2: In Situ Monitoring Techniques for Organogallium Chloride Processes This table outlines key real-time monitoring techniques and their specific applications in processes involving organogallium precursors.

| Technique | Information Gained | Relevance to this compound Processes |

| Reflectance Anisotropy Spectroscopy (RAS) | Surface reconstruction, surface chemistry, growth rate. torvergata.it | Optimizing surface quality and interfaces in GaAs and GaN heterostructure growth. |

| Spectroscopic Ellipsometry | Film thickness, optical constants, surface roughness. torvergata.it | Precise control over layer thickness in quantum wells and superlattices. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Gas-phase species identification, precursor decomposition pathways, reaction intermediates. acs.org | Understanding the mechanism of GaN growth and potential carbon incorporation routes. |

| Mass Spectrometry | Gas composition, precursor cracking patterns, byproduct identification. semiconductor-today.com | Monitoring process stability and detecting parasitic pre-reactions in the gas phase. |

Multiscale Modeling and Predictive Simulation of Organogallium Chloride-Based Processes

Complementing experimental work, computational modeling has become an indispensable tool for understanding and predicting the behavior of organometallic precursors. mdpi.com Multiscale modeling, which connects simulations at different length and time scales, offers a powerful framework for optimizing complex processes like MOCVD. mdpi.comdiva-portal.org

Key areas of computational research include:

Quantum Chemistry (Nanoscale) : Density Functional Theory (DFT) is widely used to study the fundamental properties of this compound and its analogues. acs.orgresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and the thermodynamics of key chemical reactions, such as precursor decomposition and adduct formation with other gases like ammonia (B1221849). acs.orgresearchgate.net This provides insights into growth chemistry that are difficult to obtain experimentally.

Kinetic Monte Carlo (Mesoscale) : KMC simulations can model surface processes like diffusion, adsorption, and nucleation over longer time scales. mdpi.com By using parameters derived from DFT calculations, KMC can predict the evolution of surface morphology and the initial stages of film growth.

Computational Fluid Dynamics (Macroscale) : CFD models simulate the heat and mass transport phenomena within the entire CVD reactor. mdpi.comresearchgate.net These simulations are crucial for optimizing reactor design and process parameters like gas flow rates, temperature distribution, and pressure to achieve uniform deposition over large areas. researchgate.net

The ultimate goal of multiscale modeling is to create a "virtual reactor" that can accurately predict the outcome of a growth experiment based on the chosen precursor and process conditions. This predictive capability would dramatically accelerate the development of new materials and devices by reducing the need for costly and time-consuming trial-and-error experimentation. mdpi.comdiva-portal.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing diethylgallium chloride with high purity?

- Methodological Answer : Synthesis under inert atmosphere (e.g., Schlenk line or glovebox) is critical to prevent hydrolysis or oxidation. Purification via vacuum distillation or recrystallization should follow, with monitoring by elemental analysis and NMR spectroscopy. Ensure stoichiometric control of reactants (e.g., gallium trichloride and diethylaluminum chloride) to minimize byproducts. Detailed procedural transparency, including solvent choice and temperature gradients, is essential for reproducibility .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm ethyl group coordination and assess compound purity.

- X-ray Diffraction (XRD) : For crystallographic structure determination, especially to resolve bonding ambiguities (e.g., Ga-Cl vs. Ga-Et interactions).

- Elemental Analysis : To validate stoichiometry.

- FTIR : To detect Ga-Cl stretching frequencies (~300–400 cm⁻¹). Cross-validate results with literature to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under varying conditions (e.g., heating rates, atmosphere) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies.

- Contextual Review : Scrutinize instrumentation calibration (e.g., furnace type) and sample purity across studies. Contradictions may arise from trace moisture or impurities in precursor materials .

Q. What experimental design strategies minimize decomposition during kinetic studies of this compound reactions?

- Methodological Answer :

- Inert Environment : Use rigorously dried solvents and real-time monitoring (e.g., in-situ NMR or UV-Vis spectroscopy) to track intermediates.

- Temperature Control : Employ cryostatic reactors for exothermic reactions.

- Quenching Protocols : Halt reactions at precise intervals (e.g., via rapid cooling or chemical quenchers) to isolate transient species. Document all parameters (e.g., stirring rate, gas flow) to enable replication .

Q. How should researchers address discrepancies in Lewis acidity measurements between computational and experimental studies?

- Methodological Answer :

- Calibration with Probe Reactions : Use standardized substrates (e.g., pyridine derivatives) to experimentally quantify acidity via NMR titration or conductivity.

- Computational Validation : Compare density functional theory (DFT)-calculated Gibbs free energies of adduct formation with experimental data. Discrepancies may stem from solvent effects or basis set limitations in simulations .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating reproducibility in this compound synthesis?

- Methodological Answer :

- Repeatability Tests : Perform ≥3 independent syntheses under identical conditions.

- Error Analysis : Calculate standard deviations for yield, purity, and spectroscopic data.

- Outlier Identification : Use Grubbs’ test to exclude anomalous datasets. Report confidence intervals for critical parameters (e.g., reaction time, temperature) .

Q. How can researchers ensure cross-study comparability of this compound’s catalytic performance?

- Methodological Answer :

- Benchmarking : Adopt standardized catalytic test reactions (e.g., hydroamination of alkenes) with control catalysts.

- Data Normalization : Report turnover frequencies (TOFs) relative to Ga active sites, quantified via inductively coupled plasma mass spectrometry (ICP-MS).

- Open Data Practices : Share raw datasets and metadata in repositories to facilitate meta-analyses .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling air-sensitive this compound?

- Methodological Answer :

- Controlled Atmosphere : Use gloveboxes or Schlenk lines with O₂/H₂O levels <1 ppm.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin or inhalation of vapors.

- Waste Management : Quench residues with ethanol under nitrogen before disposal to prevent pyrophoric reactions .

Future Research Directions

Q. What gaps in current knowledge warrant further investigation on this compound?

- Methodological Answer :

- Mechanistic Studies : Elucidate reaction pathways via isotopic labeling (e.g., deuterated substrates) or operando spectroscopy.

- Environmental Impact : Assess biodegradation pathways and ecotoxicity using OECD guidelines.

- Material Compatibility : Study long-term stability in polymer matrices for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.